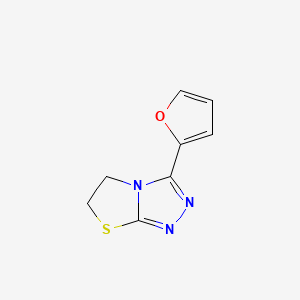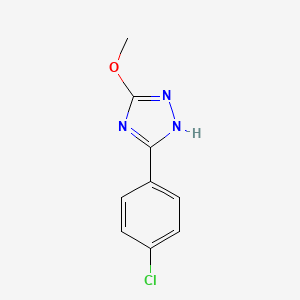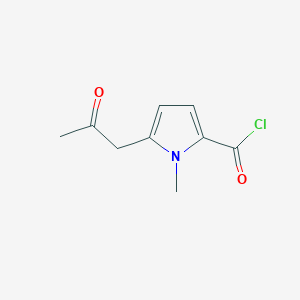
2-(2-(2-((3,5-Dichloro-6-fluoropyridin-2-yl)oxy)ethoxy)ethoxy)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(2-((3,5-Dichloro-6-fluoropyridin-2-yl)oxy)ethoxy)ethoxy)ethanol is a chemical compound belonging to the class of aminopyridines It is characterized by the presence of a pyridine ring substituted with chloro, fluoro, and ethoxy groups
Vorbereitungsmethoden
The synthesis of 2-(2-(2-((3,5-Dichloro-6-fluoropyridin-2-yl)oxy)ethoxy)ethoxy)ethanol typically involves multiple steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with 3,5-dichloro-6-fluoropyridine.
Ethoxylation: The pyridine derivative undergoes ethoxylation using ethylene oxide under controlled conditions to introduce ethoxy groups.
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
2-(2-(2-((3,5-Dichloro-6-fluoropyridin-2-yl)oxy)ethoxy)ethoxy)ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The chloro and fluoro groups on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-(2-(2-((3,5-Dichloro-6-fluoropyridin-2-yl)oxy)ethoxy)ethoxy)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-(2-(2-((3,5-Dichloro-6-fluoropyridin-2-yl)oxy)ethoxy)ethoxy)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-(2-(2-((3,5-Dichloro-6-fluoropyridin-2-yl)oxy)ethoxy)ethoxy)ethanol can be compared with other similar compounds, such as:
Fluroxypyr: A herbicide with a similar pyridine structure but different functional groups.
Fluchloraminopyr: Another herbicide with a similar structure but different substituents on the pyridine ring.
The uniqueness of this compound lies in its specific combination of chloro, fluoro, and ethoxy groups, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
62271-09-4 |
|---|---|
Molekularformel |
C11H14Cl2FNO4 |
Molekulargewicht |
314.13 g/mol |
IUPAC-Name |
2-[2-[2-(3,5-dichloro-6-fluoropyridin-2-yl)oxyethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C11H14Cl2FNO4/c12-8-7-9(13)11(15-10(8)14)19-6-5-18-4-3-17-2-1-16/h7,16H,1-6H2 |
InChI-Schlüssel |
IAMJHRPQYZGTAN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=NC(=C1Cl)F)OCCOCCOCCO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(6-Chloro-2-methylquinolin-4-yl)sulfanyl]benzoic acid](/img/structure/B12890776.png)




![N,N-dimethyl-4-[methyl-[2-[2-(2-phenylphenyl)phenyl]phenyl]phosphoryl]aniline](/img/structure/B12890819.png)
![(1S,2S,4R,7S)-4-amino-7-benzyl-4-ethyl-2-hydroxy-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecane-5,8-dione](/img/structure/B12890824.png)
![Sodium (R)-2-hydroxy-2-(8-(hydroxymethyl)-9-oxo-9,11-dihydroindolizino[1,2-b]quinolin-7-yl)butanoate](/img/structure/B12890830.png)




![5-[2-Chloro-4-(trifluoromethyl)phenoxy]-3-ethyl-1,2-benzoxazole](/img/structure/B12890863.png)

